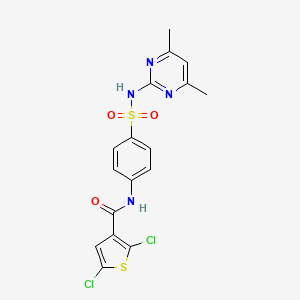
2,5-dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H14Cl2N4O3S2 and its molecular weight is 457.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
2,5-Dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a compound with potential applications in the development of new drugs due to its chemical structure that allows for various biological activities. The synthesis of heterocyclic compounds, including thiophene derivatives, has been a focus of research aiming to find new antibiotics and antibacterial drugs. For instance, heterocyclic synthesis with thiophene-2-carboxamide involved the preparation of compounds with studied biological activity against Gram-positive and Gram-negative bacteria, highlighting the importance of such derivatives in the synthesis of new antibiotic and antibacterial drugs (Ahmed, 2007).
Antimicrobial and Antitubercular Activities
Research on pyrimidine-azitidinone analogues demonstrates their effectiveness in antimicrobial and antitubercular activities. This showcases the potential of using thiophene and pyrimidine derivatives in the development of compounds with significant biological activities, providing a basis for further exploration in the synthesis of drugs targeting various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the therapeutic potential of thiophene derivatives. These compounds exhibited significant cyclooxygenase inhibition along with analgesic and anti-inflammatory activities, pointing to the versatility of thiophene and pyrimidine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Interaction with Bovine Serum Albumin
The study on the synthesis of p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin (BSA) investigates the binding affinities and conformational changes in BSA upon interaction with these derivatives. This research is crucial for understanding how such compounds can affect protein dynamics, potentially influencing drug delivery systems and pharmacokinetics (Meng et al., 2012).
Anticancer Activities
Further investigations into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the anticancer potential of thiophene and pyrimidine derivatives. Such studies provide insights into the design and synthesis of new compounds with targeted anticancer activities, showcasing the broader applicability of these chemical frameworks in developing novel therapeutic agents (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of this compound are Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . These bacteria are responsible for a variety of infections and diseases. The compound has been found to be more active against these Gram-negative bacteria compared to Gram-positive bacteria .
Mode of Action
It is synthesized by a nucleophilic substitution reaction . The compound’s interaction with its targets likely involves binding to bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted bacteria, leading to their death The specific pathways affected are not explicitly mentioned in the available literature
Pharmacokinetics
The compound’s safety profile has been studied, revealing minimal hemolysis , suggesting it may have good bioavailability and low toxicity.
Result of Action
The compound’s action results in the death of the targeted bacteria, making it effective against bacterial infections caused by Escherichia coli and Pseudomonas aeruginosa . It also exhibits antifungal activities against Aspergillus niger and Schizophyllum commune .
Propriétés
IUPAC Name |
2,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3S2/c1-9-7-10(2)21-17(20-9)23-28(25,26)12-5-3-11(4-6-12)22-16(24)13-8-14(18)27-15(13)19/h3-8H,1-2H3,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOVYQRGILSMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760046.png)
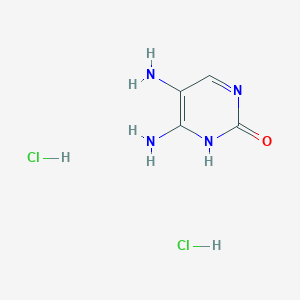
![2-[(Dimethylamino)methyl]prop-2-en-1-ol](/img/structure/B2760049.png)
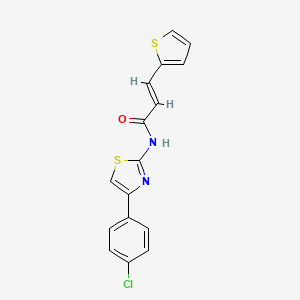

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2760054.png)
![N-[Cyclobutyl(cyclopentyl)methyl]prop-2-enamide](/img/structure/B2760055.png)
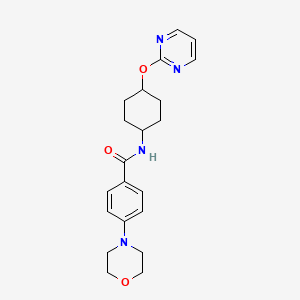
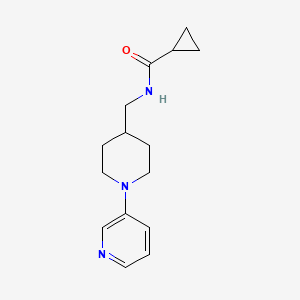
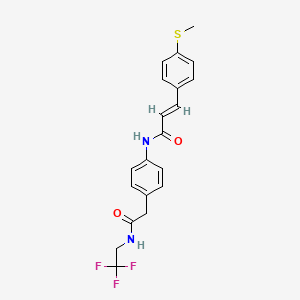

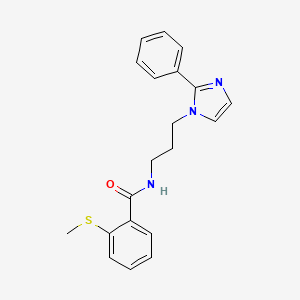
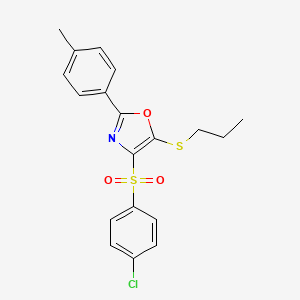
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2760068.png)
